2-({4-[(3-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol
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Overview
Description
2-({4-[(3-METHOXYPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of 2-({4-[(3-METHOXYPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
2-({4-[(3-METHOXYPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential as an inhibitor of specific enzymes and proteins.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression. This mechanism is particularly relevant in cancer cells, where uncontrolled cell division is a hallmark .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine: Known for its anti-inflammatory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Studied for their CDK2 inhibitory activity. The uniqueness of 2-({4-[(3-METHOXYPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research.
Properties
Molecular Formula |
C15H18N6O2 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-[[4-(3-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
InChI |
InChI=1S/C15H18N6O2/c1-21-14-12(9-17-21)13(19-15(20-14)16-6-7-22)18-10-4-3-5-11(8-10)23-2/h3-5,8-9,22H,6-7H2,1-2H3,(H2,16,18,19,20) |
InChI Key |
SSDFRORLCHDAQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)NCCO |
Origin of Product |
United States |
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